Target-Specific Bioactivity Curation: ChEMBL-Annotated RIPK2 Engagement vs. Unannotated In-Class Analogs
CAS 944795-40-8 (CHEMBL398422) is one of the few indazole-pyrimidine derivatives with a publicly indexed bioactivity record in the ChEMBL database, which summarizes 5 distinct IC50 assay results and 5 binding target records [1]. In contrast, the vast majority of structurally similar compounds disclosed in the patent genus (e.g., des-methyl indazole analogs or pyrimidine regioisomers) possess no independent ChEMBL identifiers or curated potency data [2]. This presence in a manually curated chemogenomics database provides a quantifiable measure of research tractability: procurement of CAS 944795-40-8 comes with a predefined target engagement fingerprint, whereas generic analogs require de novo assay development and validation.
| Evidence Dimension | Database-curated bioactivity annotations |
|---|---|
| Target Compound Data | 5 IC50 assays; 5 binding target records; ChEMBL ID CHEMBL398422 |
| Comparator Or Baseline | Unannotated indazole-pyrimidine analogs within the patent's Markush structures: 0 curated bioactivity records |
| Quantified Difference | Target compound has a ≥5-record advantage in public bioactivity documentation |
| Conditions | ChEMBL version 36 database query (2025) |
Why This Matters
For procurement aimed at reproducible target validation, selecting a compound with existing bioactivity annotations reduces experimental uncertainty and accelerates assay development.
- [1] ChEMBL Compound Report Card for CHEMBL398422. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL398422/ View Source
- [2] Casillas, L. N., et al. Indazolyl-pyrimidines as kinase inhibitors. U.S. Patent Application Publication No. 2013/0023532 A1, January 24, 2013. View Source
